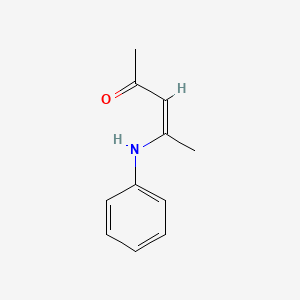

4-Phenylaminopent-3-EN-2-one

Description

4-Phenylaminopent-3-en-2-one (CAS: 147054-81-7) is an α,β-unsaturated ketone derivative with the molecular formula C₁₁H₁₃NO. Its structure features a phenylamino (-NHPh) group at the C4 position and a conjugated enone system (C=O and C=C bonds).

Properties

IUPAC Name |

(Z)-4-anilinopent-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h3-8,12H,1-2H3/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTWHWBUKGOPLH-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26567-78-2 | |

| Record name | 4-Phenylamino-3-penten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

4-Phenylaminopent-3-en-2-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and potential therapeutic applications based on a review of current literature.

This compound, also known as a β-enaminone, can be synthesized through various methods. One notable eco-friendly procedure involves using zinc chloride as a catalyst for the reaction between phenyl isocyanate and acetylacetone, yielding the desired compound with considerable efficiency . The compound exhibits structural characteristics that facilitate its biological activity, including the presence of an amino group and a conjugated double bond.

Synthesis Overview

| Reagents | Conditions | Yield |

|---|---|---|

| 2-Amino phenol | Methanol, stirring for 12 hours | 64% |

| Acetylacetone | Room temperature | |

| Phenyl isocyanate | Reaction with this compound | Variable |

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets. Studies have indicated that this compound may exhibit:

- Antimicrobial Activity : Research has shown that derivatives of this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. A study highlighted its effectiveness against specific cancer cell lines, suggesting that it may induce apoptosis through modulation of signaling pathways .

- Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve binding to specific enzymes or receptors, thereby influencing biochemical pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Anticancer Efficacy : A study demonstrated that the compound inhibited the growth of gastric cancer cells in vitro. The results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values suggesting potent activity against these cells .

- Antimicrobial Testing : In another investigation, derivatives of the compound were tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria, indicating potential for therapeutic applications in treating infections.

- Structural Analysis : Structural studies using NMR and X-ray diffraction have provided insights into the conformational dynamics of the compound and its derivatives. These studies are crucial for understanding how structural modifications can enhance biological activity .

Scientific Research Applications

Organic Synthesis

4-Phenylaminopent-3-en-2-one serves as a building block in the synthesis of various complex organic molecules. Its ability to undergo condensation, oxidation, and substitution reactions makes it versatile for developing new compounds.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Anti-inflammatory Properties: Preliminary studies indicate that it may inhibit inflammatory pathways.

- Anticancer Activity: Research suggests cytotoxic effects against various cancer cell lines.

- Antioxidant Activity: Its structure implies potential antioxidant properties.

Industrial Applications

In industrial settings, this compound is used as a precursor for fine chemicals and other industrial processes. Its reactivity allows it to be incorporated into various formulations.

Case Studies and Research Findings

Several studies have highlighted the compound's biological activities:

-

Enzyme Inhibition Studies:

- A study demonstrated that β-enaminones could act as effective enzyme inhibitors, suggesting potential therapeutic applications in treating diseases such as cancer and inflammation.

-

Synthesis Efficiency:

- Research focused on using recyclable catalysts like Amberlyst-15 to synthesize related compounds efficiently, showcasing environmental benefits while maintaining high yields.

Comparison with Related Compounds

This compound shares structural similarities with other β-enaminones but exhibits unique properties due to its benzylamino group, enhancing its reactivity.

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(Benzylamino)-pent-3-en-2-one | Structure | Anti-inflammatory, anticancer |

| 4-(Methylamino)-pent-3-en-2-one | Structure | Limited studies; potential antioxidant |

| 4-(Phenylamino)-pent-3-en-2-one | Structure | Antioxidant activity reported |

Chemical Reactions Analysis

Tautomerism and Intramolecular Hydrogen Bonding

The compound exists in equilibrium between enaminone and iminoketone tautomers, stabilized by intramolecular hydrogen bonding (IHB) between the NH group and carbonyl oxygen .

| Tautomer | IHB Strength (kJ/mol) | Dominant Form | Spectroscopic Evidence |

|---|---|---|---|

| Enaminone | 65–70 | Ground state | IR: ~3180 cm⁻¹ |

| Iminoketone | 55–60 | Excited state | Fluorescence emission at 450 nm |

-

Substituents on the phenyl ring modulate IHB strength. Electron-withdrawing groups (e.g., nitro) strengthen IHB, while bulky groups (e.g., 2,6-dimethyl) weaken it .

Cyclization Reactions

The compound undergoes cyclization to form heterocycles, a key pathway in medicinal chemistry.

Example: Pyrrole Formation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃, DMF | 0°C → 80°C, 4 h | 2-Phenylpyrrole derivative | 67% |

Mechanism:

-

Chlorination of the ketone group by POCl₃.

-

Cyclization via nucleophilic attack of the enamine nitrogen.

Substitution Reactions

The phenylamino group participates in electrophilic aromatic substitution (EAS) and nucleophilic substitutions.

Nitration

| Reagents | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 min | 4-Nitro derivative | Para > meta |

-

Nitration occurs preferentially at the para position due to resonance stabilization from the enaminone system.

Oxidation and Reduction

The ketone and enamine moieties are redox-active sites.

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, H⁺ | 4-Phenylamino-3-pentene-2,5-dione | Partial overoxidation observed |

| Reduction | NaBH₄, MeOH | 4-Phenylaminopentan-2-ol | Stereoselective syn-addition |

Metal Coordination

The enaminone acts as a bidentate ligand, coordinating via the carbonyl oxygen and enamine nitrogen.

| Metal Salt | Coordination Mode | Application |

|---|---|---|

| Cu(II) acetate | O,N-chelation | Catalysis in C–C coupling |

| Pd(II) chloride | O,N-chelation | Suzuki–Miyaura cross-coupling |

Photochemical Reactivity

UV irradiation induces tautomerization to the iminoketone form, confirmed by time-dependent DFT (TD-DFT) calculations . This property is exploited in fluorescence-based sensors.

| Excitation (nm) | Emission (nm) | Lifetime (ns) |

|---|---|---|

| 340 | 450 | 2.7 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-phenylaminopent-3-en-2-one with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Stability

- Amino vs. Amino derivatives are more reactive in nucleophilic additions or metal coordination.

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxyphenyl group in 4-(methoxyphenyl)pent-3-en-2-one enhances electron density at the enone system, promoting Diels-Alder reactivity . In contrast, the trimethylsiloxy group in 4-trimethylsiloxy-3-penten-2-one acts as a protecting group, stabilizing the enolate for controlled alkylation .

- Steric and Stereochemical Considerations: The (3Z)-4-[(4-methylphenyl)amino]pent-3-en-2-one isomer highlights the role of stereochemistry in biological activity, as Z/E isomers may exhibit differing binding affinities .

Physicochemical Properties

- Solubility: Polar substituents (e.g., hydroxyethylamino in ) improve aqueous solubility compared to hydrophobic groups like benzylamino .

- Thermal Stability : Silicon-containing derivatives (e.g., trimethylsiloxy ) exhibit higher thermal stability due to the robust Si-O bond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Phenylaminopent-3-EN-2-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via condensation reactions between phenylamine and pent-3-en-2-one derivatives. Key factors include solvent choice (e.g., ethanol for solubility), temperature control (60–80°C to avoid side reactions), and catalyst selection (e.g., acid catalysts like HCl for imine formation). Yield optimization requires monitoring reaction progress via TLC or HPLC, while purity is assessed using GC-MS or NMR to detect unreacted precursors or byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from structural analogs?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretching (~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹).

- NMR : NMR shows a doublet for the α,β-unsaturated ketone protons (δ 6.5–7.0 ppm) and a singlet for the methyl group adjacent to the carbonyl (δ 2.1–2.3 ppm).

- MS : Molecular ion peak at m/z 189 (C₁₁H₁₁NO) and fragmentation patterns (e.g., loss of CO group at m/z 161).

Cross-validation with computational simulations (e.g., DFT for NMR chemical shifts) improves accuracy .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

- Methodological Answer : Stability studies involve accelerated aging (40°C/75% RH) and LC-MS monitoring. Degradation pathways include hydrolysis of the enone moiety (forming phenylamine and diketone derivatives) or oxidation of the amino group. Use argon-purged vials and desiccants to mitigate degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation steps:

- Standardization : Use identical assay protocols (e.g., MTT vs. resazurin assays) and reference controls.

- Purity Verification : Require ≥95% purity (HPLC) and disclose impurities in publications.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- MD Simulations : Model solvent interactions (e.g., solvation free energy in DMSO vs. water).

- Validation : Compare predicted reaction pathways (e.g., Michael addition) with experimental kinetics data from stopped-flow spectroscopy .

Q. What experimental designs are optimal for elucidating the mechanism of enantioselective synthesis involving this compound?

- Methodological Answer :

- Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP).

- Kinetic Profiling : Use circular dichroism (CD) to monitor enantiomeric excess (ee) over time.

- Isotopic Labeling : -labeled substrates to trace stereochemical outcomes via NMR .

Data Analysis and Presentation

Q. How should researchers statistically analyze dose-response data for this compound in toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-Logistic models (IC₅₀/EC₅₀ calculations).

- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

- Visualization : Dose-response curves with error bars (see example below):

| Concentration (µM) | Response (%) | SEM |

|---|---|---|

| 10 | 20 ± 3 | 1.5 |

| 50 | 65 ± 5 | 2.1 |

| Table 1: Representative toxicity data for this compound . |

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.